REACTION_CXSMILES
|
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.ClC(Cl)(Cl)S(O[CH2:17][C:18]([F:21])([F:20])[F:19])(=O)=O.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH:6][CH2:17][C:18]([F:21])([F:20])[F:19])=[CH:4][C:3]=2[O:2]1
|
Name
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|
Quantity
|
0.051 mol
|
Type
|
reactant
|
Smiles
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C1OC=2C=C(N)C=CC2O1
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Name
|
|
Quantity
|
0.051 mol
|
Type
|
reactant
|
Smiles
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ClC(S(=O)(=O)OCC(F)(F)F)(Cl)Cl
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Name
|
|
Quantity
|
0.052 mol
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 7 g
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Type
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TEMPERATURE
|
Details
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under reflux for 31/2 hours
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Duration
|
2 h
|
Type
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WASH
|
Details
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The cooled mixture was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISTILLATION
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Details
|
The oily residue is distilled (b.p. 1.9 mm. 103°-5°)
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(NCC(F)(F)F)C=CC2O1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |